4-ethoxy-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-ethylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-3-14-7-5-6-8-17(14)22-20(25)19-18(26-4-2)13-24(23-19)16-11-9-15(21)10-12-16/h5-13H,3-4H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMKDAQEWAUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethoxy-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific pyrazole derivative, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-ethoxy-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is . The structure includes an ethoxy group and a fluorophenyl moiety, which are significant for its biological activity.
1. Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 4-ethoxy-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .
2. Analgesic Effects
Pyrazoles are also recognized for their analgesic properties. In vivo studies using carrageenan-induced paw edema models have shown that certain pyrazole derivatives can reduce pain significantly, comparable to traditional analgesics like ibuprofen .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. For example, compounds structurally related to 4-ethoxy-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values in the sub-micromolar range for several derivatives against MCF-7 breast cancer cells, indicating potent anticancer activity .
Data Tables
Case Study 1: Anti-inflammatory Effects
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The compound exhibiting the highest activity showed a significant reduction in inflammatory markers in vitro, indicating that modifications to the pyrazole structure can enhance its efficacy against inflammation .
Case Study 2: Anticancer Activity
Chandra et al. synthesized novel pyrazole derivatives and evaluated their effects on cancer cell proliferation. One derivative showed promising results with an IC50 value of 0.5 µM against MCF-7 cells, demonstrating the potential of pyrazoles in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer properties.
Case Studies:
- A study published in the Tropical Journal of Pharmaceutical Research demonstrated that similar pyrazole derivatives showed significant anticancer activity against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cancer proliferation .
Anti-inflammatory Activity
Research has shown that compounds with a pyrazole structure can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief.
Mechanism of Action:
The compound's structure allows it to bind effectively to COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Neuropharmacology
There is emerging interest in the neuroprotective effects of pyrazole derivatives. Preliminary studies suggest that they may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Research Findings:
A study indicated that similar compounds could enhance cognitive function by modulating cholinergic pathways, which are crucial for memory and learning processes .
Preparation Methods
Diketone Preparation
A critical precursor is the 1,3-diketone derivative bearing the 4-fluorophenyl and ethoxy groups. As demonstrated in, ethyl trifluoroacetate reacts with 4-fluoroacetophenone in the presence of sodium methoxide to form 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione. Adjusting the ester and ketone components allows the incorporation of the ethoxy group. For example:
$$
\text{4-Fluoroacetophenone + Ethoxy-substituted ester} \xrightarrow{\text{NaOMe}} \text{4-Ethoxy-1-(4-fluorophenyl)diketone}
$$
This reaction typically proceeds in anhydrous protic solvents (e.g., ethanol) at reflux for 10–24 hours.
Cyclization with Substituted Hydrazines
The diketone is then treated with 2-ethylphenylhydrazine to form the pyrazole ring. The regioselectivity of this step is influenced by the electronic effects of substituents, with bulkier groups favoring formation at the less hindered position. For instance:
$$
\text{Diketone + 2-Ethylphenylhydrazine} \xrightarrow{\text{Ethanol, reflux}} \text{4-Ethoxy-1-(4-fluorophenyl)-3-carboxypyrazole intermediate}
$$
Recrystallization from diethyl ether/hexane yields the pure pyrazole core.
Table 1: Key Reaction Parameters for Knorr-Type Pyrazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diketone formation | Ethyl trifluoroacetate, NaOMe, ethanol, reflux | 65–78 | |
| Cyclization | 2-Ethylphenylhydrazine, ethanol, 24 h reflux | 41–55 |
1,3-Dipolar Cycloaddition for Regioselective Pyrazole Assembly
Alternative routes employ 1,3-dipolar cycloaddition reactions to achieve regioselective substitution patterns. Nitrile imines or diazoalkanes react with alkynes or alkenes to form pyrazoles. For the target compound, this method enables precise control over the 4-ethoxy and 1-(4-fluorophenyl) groups.
Dipolarophile Synthesis
A dipolarophile such as ethyl 4-ethoxy-3-(4-fluorophenyl)propiolate is prepared via Sonogashira coupling or esterification. This step ensures the ethoxy and fluorophenyl groups are positioned for cycloaddition.
Cycloaddition Reaction
The nitrile imine, generated in situ from 2-ethylphenylhydrazine and an aldehyde, reacts with the dipolarophile under mild conditions:
$$
\text{Nitrile imine + Dipolarophile} \xrightarrow{\text{THF, rt}} \text{Pyrazole-3-carboxylate}
$$
This method offers superior regioselectivity (>80%) compared to Knorr condensation but requires stringent anhydrous conditions.
Carboxamide Functionalization via Coupling Reactions
The pyrazole-3-carboxylic acid intermediate is converted to the target carboxamide using coupling reagents. The J-Stage protocol employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid for reaction with 2-ethylaniline.
Carboxylic Acid Activation
The pyrazole-3-carboxylic acid is treated with EDCI/HOBt in anhydrous DMF, forming an active ester intermediate:
$$
\text{Pyrazole-3-COOH} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Active ester}
$$
Amide Bond Formation
2-Ethylaniline is added to the activated ester, yielding the final carboxamide:
$$
\text{Active ester + 2-Ethylaniline} \xrightarrow{\text{DIPEA, rt}} \text{4-Ethoxy-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide}
$$
Table 2: Optimization of Amide Coupling Conditions
| Coupling Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | Room temp | 24 | 48.7 |
| DCC/DMAP | CH₂Cl₂ | 0°C to rt | 18 | 37.2 |
Alternative Routes and Modifications
Chlorination and Functional Group Interconversion
The patent describes chlorination of pyrazole intermediates using Cl₂ gas, which could be adapted to introduce the ethoxy group via nucleophilic substitution. For example:
$$
\text{4-Chloropyrazole intermediate + NaOEt} \xrightarrow{\text{Ethanol}} \text{4-Ethoxypyrazole}
$$
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization steps, reducing reaction times from 24 hours to 30 minutes while maintaining yields (~50%).
Challenges and Optimization Strategies
- Regioselectivity : Knorr condensation often produces mixtures of regioisomers, necessitating chromatography or recrystallization.
- Amide Coupling Efficiency : EDCI/HOBt outperforms traditional agents like DCC, but yields remain moderate (<50%).
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but complicate purification.
Q & A
Q. Methodological Answer :
- 1H/13C-NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ for C24H24FN3O2: 406.19) and detect impurities .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding patterns (e.g., dihedral angles between pyrazole and fluorophenyl rings) .
Advanced: How is metabolic stability assessed in preclinical studies?
Q. Methodological Answer :
- In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactors to measure half-life (t1/2) and intrinsic clearance (CLint) .
- Isotopic labeling : Synthesize 11C- or 14C-labeled analogs (e.g., [11C]JHU75528) for PET imaging to track in vivo distribution .
- Metabolite profiling : Identify degradation products via UPLC-QTOF-MS and adjust substituents (e.g., replacing methoxy with ethoxy) to block oxidation .
Basic: What crystallographic challenges arise in structural analysis?
Q. Methodological Answer :
- Crystal growth : Use slow evaporation from polar solvents (e.g., methanol/water) to obtain diffraction-quality crystals .
- Disorder resolution : For flexible groups (e.g., ethoxy chains), employ low-temperature data collection (100 K) and SHELXL refinement .
- Validation : Check R-factors (<0.05) and mean C-C bond distances (≤0.004 Å) to ensure accuracy .
Advanced: What chiral separation methods are effective for enantiomers?
Q. Methodological Answer :
- Chiral SFC : Use supercritical CO2 with cellulose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers (e.g., tret 4.32 vs. 4.62 min) .
- Semipreparative HPLC : Optimize mobile phases (e.g., hexane/isopropanol 90:10) for milligram-scale isolation .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental and simulated spectra .
Advanced: How to enhance aqueous solubility without compromising activity?
Q. Methodological Answer :
- Salt formation : Convert the carboxamide to a sodium salt via NaOH treatment .
- Particle size reduction : Use nano-milling or spray-drying to increase surface area .
- Hydrophilic prodrugs : Attach PEG or glucose moieties at the ethoxy group, then enzymatically cleave in vivo .
Basic: What in vitro models assess target selectivity (e.g., CB1 vs. CB2)?
Q. Methodological Answer :
- Radioligand displacement assays : Use [3H]CP-55,940 for CB1 and [3H]WIN-55,212-2 for CB2 to measure IC50 values .
- Functional assays : Monitor cAMP inhibition in HEK-293 cells transfected with CB1 or CB2 receptors .
Advanced: How to statistically address variability in binding affinity data?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
